molecular formula C9H12N2O2 B12230173 4-Methyl-6-(oxolan-3-yloxy)pyrimidine

4-Methyl-6-(oxolan-3-yloxy)pyrimidine

Cat. No.: B12230173
M. Wt: 180.20 g/mol
InChI Key: BFONKCGTJNXNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This particular compound features a pyrimidine ring substituted with a methyl group at the 4-position and an oxolan-3-yloxy group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(oxolan-3-yloxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and oxolane-3-ol.

    Reaction Conditions: The reaction is usually carried out under mild conditions using a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2).

    Procedure: The oxolane-3-ol is reacted with 4-methylpyrimidine in the presence of the base to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-6-(oxolan-3-yloxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine: Lacks the oxolan-3-yloxy group, making it less versatile in chemical reactions.

    6-(Oxolan-3-yloxy)pyrimidine: Lacks the methyl group at the 4-position, which may affect its biological activity.

Uniqueness

4-Methyl-6-(oxolan-3-yloxy)pyrimidine is unique due to the presence of both the methyl group and the oxolan-3-yloxy group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methyl-6-(oxolan-3-yloxy)pyrimidine

InChI

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-8-2-3-12-5-8/h4,6,8H,2-3,5H2,1H3

InChI Key

BFONKCGTJNXNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)OC2CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.